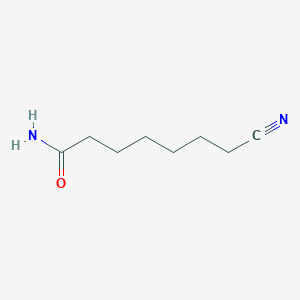![molecular formula C22H19N3O4S B12936322 N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide CAS No. 827025-30-9](/img/structure/B12936322.png)
N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide typically involves multiple steps, starting from the acridine core. One common method involves the nucleophilic substitution of hydrogen in the acridine molecule, followed by amidation. The reaction conditions often require the use of strong bases like sodium hydride in anhydrous solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the acridine core.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like amines or thiols are often employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Material Science: Acridine derivatives, including this compound, are explored for their photophysical properties and potential use in organic electronics and fluorescent materials.
Mecanismo De Acción
The mechanism of action of N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide involves its interaction with biological molecules such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its normal function and affecting processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its anticancer properties.
Triazoloacridone (C-1305): Studied for its potential therapeutic applications.
Uniqueness
N-((4-((4-Methoxyacridin-9-yl)amino)phenyl)sulfonyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups, in particular, contribute to its reactivity and potential therapeutic effects.
Propiedades
Número CAS |
827025-30-9 |
|---|---|
Fórmula molecular |
C22H19N3O4S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14(26)25-30(27,28)16-12-10-15(11-13-16)23-21-17-6-3-4-8-19(17)24-22-18(21)7-5-9-20(22)29-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
BAGZBSHFFWPVEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


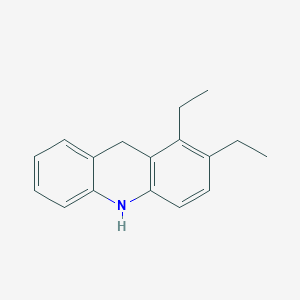
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
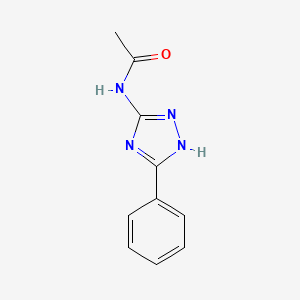
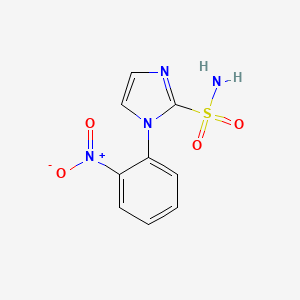
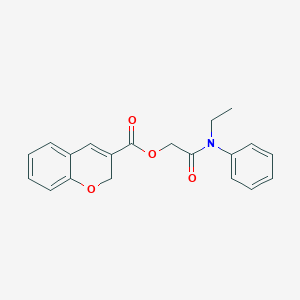

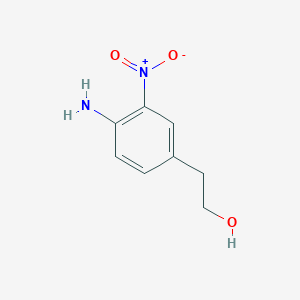
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
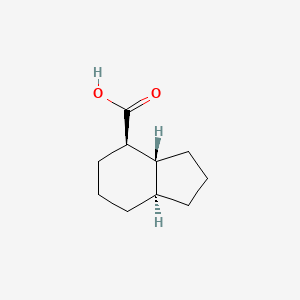
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
